molecular formula C12H16N2O6 B11827738 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B11827738
M. Wt: 284.26 g/mol
InChI Key: NGZRTPYYZWYZSO-APHKKCJPSA-N
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Description

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

Chemical Reactions Analysis

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its specific biological activities and applications.

Properties

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O6/c1-2-5-19-10-9(17)7(6-15)20-11(10)14-4-3-8(16)13-12(14)18/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,18)/t7-,9+,10-,11-/m1/s1

InChI Key

NGZRTPYYZWYZSO-APHKKCJPSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

C=CCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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